![molecular formula C6H4IN3O B2400025 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2490401-45-9](/img/structure/B2400025.png)

7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

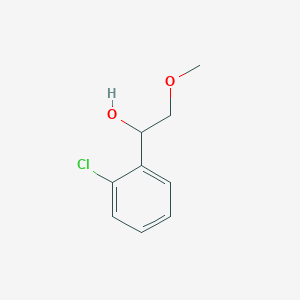

7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound with the molecular formula C6H4IN3O and a molecular weight of 261.022.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, including vasopressin , fibrinogen , glutamate receptors GluN2A , mGluR5 , and enzymes like HIV-1 integrase . These targets play significant roles in various biological processes, including neurotransmission, blood clotting, and viral replication.

Mode of Action

It’s known that the compound reacts regioselectively with n-iodosuccinimide in the presence of n-methylmorpholine to form 7-iodo derivatives . This reaction is a key step in the structural modification of the pyrazolopyrazinone fragment .

Biochemical Pathways

Similar compounds have been shown to inhibit the catalytic activity of hiv-1 integrase , suggesting that they may interfere with the viral replication pathway. Additionally, they have been proposed for the treatment of lysosomal and neurodegenerative diseases , indicating potential effects on cellular degradation pathways.

Pharmacokinetics

Theoretical admet studies of similar pyrazolopyrazine derivatives have predicted suitable pharmacokinetic phases .

Result of Action

Similar compounds have shown antiproliferative effects on the a549 lung adenocarcinoma cell line . At a concentration of 160 µM, two derivatives were found to increase the cell death rate to 50% .

Action Environment

It’s worth noting that the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one are not yet fully understood. It is known that pyrazole derivatives, which include this compound, manifest a wide range of biological qualities such as cannabinoid hCB1 and hCB2 receptor, anti-inflammatory, inhibitors of p38 Kinase, CB1 receptor antagonists, antimicrobial activity .

Cellular Effects

The cytotoxic effects of this compound derivatives in the A549 cell line were investigated. The 160 µM concentration of two derivatives was found to increase cell death rate to 50%, and two derivatives increased cell death rate by up to 40% .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is known that pyrazolopyrazinones, which include this compound, reveal the HIV-1 integrase inhibitory effect and dipeptidyl peptidase-IV inhibitory effect .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not yet fully understood. It is known that pyrazolopyrazinones, which include this compound, have been extensively studied in the biomedical field .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not yet fully understood. It is known that pyrazolopyrazinones, which include this compound, have been extensively studied in the biomedical field .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully understood. It is known that pyrazolopyrazinones, which include this compound, have been extensively studied in the biomedical field .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully understood. It is known that pyrazolopyrazinones, which include this compound, have been extensively studied in the biomedical field .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not yet fully understood. It is known that pyrazolopyrazinones, which include this compound, have been extensively studied in the biomedical field .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one typically involves the iodination of pyrazolo[1,5-a]pyrazin-4-one derivatives. One common method involves the reaction of pyrazolo[1,5-a]pyrazin-4-one with iodine in the presence of a base such as N-methylmorpholine . The reaction is carried out in a suitable solvent, often methanol, under reflux conditions to ensure complete iodination.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or methanol.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride may be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazolopyrazinone derivative .

Scientific Research Applications

7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential antiproliferative effects on lung adenocarcinoma cell lines, making it a candidate for cancer research.

Medicine: Its derivatives have been investigated for their HIV-1 integrase inhibitory effects and dipeptidyl peptidase-IV inhibitory effects.

Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Pyrazolo[1,5-a]pyrazin-4-one: The non-iodinated parent compound.

7-Hydroxy-5H-pyrazolo[1,5-a]pyrazin-4-one: A hydroxylated derivative.

7-Methyl-5H-pyrazolo[1,5-a]pyrazin-4-one: A methylated derivative.

Uniqueness

7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-iodinated counterparts. The iodine atom can also serve as a handle for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name |

7-iodo-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3O/c7-5-3-8-6(11)4-1-2-9-10(4)5/h1-3H,(H,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPPDMRHTTXCQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=O)NC=C(N2N=C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2399943.png)

![[(2-chloro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate](/img/structure/B2399945.png)

![4-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2399947.png)

![N-(2-ethoxyphenyl)-4-(thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-carboxamide oxalate](/img/structure/B2399949.png)

![2-Ethyl-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2399953.png)

![N-(5-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/new.no-structure.jpg)